[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate

Catalog No.
S1490882
CAS No.
1070660-34-2
M.F
C13H20N2O2
M. Wt
236.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcar...

CAS Number

1070660-34-2

Product Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate

IUPAC Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

InChI

InChI=1S/C13H20N2O2/c1-5-14-13(16)17-12-8-6-7-11(9-12)10(2)15(3)4/h6-10H,5H2,1-4H3,(H,14,16)/t10-/m0/s1

InChI Key

UBMYZKQTEJHAKE-JTQLQIEISA-N

SMILES

CCNC(=O)OC1=CC=CC(=C1)C(C)N(C)C

Canonical SMILES

CCNC(=O)OC1=CC=CC(=C1)C(C)N(C)C

Isomeric SMILES

CCNC(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C

Identity and Significance

Function and Mechanism

Rivastigmine tartrate works by inhibiting the breakdown of acetylcholine, a key neurotransmitter in the brain. By increasing acetylcholine levels, rivastigmine tartrate may help improve cognitive function in patients with Alzheimer's disease []. The exact mechanism of action for rivastigmine is still under investigation, but it is believed to reversibly bind to cholinesterase enzymes, preventing them from breaking down acetylcholine [].

The compound [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate is a member of the carbamate class, characterized by its unique structure that includes a phenyl ring substituted with a dimethylamino group and an ethyl carbamate moiety. This compound's molecular formula is C${14}$H${20}$N${2}$O${2}$, and it exhibits properties that make it of interest in medicinal chemistry and pharmacology.

, primarily mediated by enzymes. These include:

  • Hydrolysis: The carbamate bond can be hydrolyzed to yield an amine and a carboxylic acid.
  • Oxidation: The dimethylamino group may also participate in oxidation reactions, potentially forming N-oxide derivatives.
  • N-Methylation: The nitrogen atom in the dimethylamino group can undergo methylation under specific conditions, altering its biological activity.

These reactions are crucial for understanding the compound's metabolic pathways and its pharmacokinetic properties.

The biological activity of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate can be attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Antimicrobial Activity: Similar compounds have demonstrated efficacy against bacterial strains, suggesting potential use as an antibiotic.
  • Neuropharmacological Effects: The presence of the dimethylamino group indicates possible interactions with neurotransmitter systems, particularly those involving acetylcholine.
  • Antioxidant Properties: Compounds with similar structures often exhibit antioxidant activity, which can mitigate oxidative stress in biological systems .

The synthesis of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate can be achieved through several methods:

  • Direct Alkylation:
    • Starting from phenol derivatives, the compound can be synthesized via alkylation with ethyl chloroformate followed by reaction with dimethylamine.
  • Carbamate Formation:
    • The synthesis may also involve the formation of a carbamate from an amine and a carbonyl compound under acidic or basic conditions.
  • Chiral Synthesis Techniques:
    • Given its chiral nature, asymmetric synthesis techniques may be employed to ensure the production of the desired enantiomer.

These methods highlight the versatility in synthetic approaches while ensuring high yields and purity.

The potential applications of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate include:

  • Pharmaceutical Development: As a potential drug candidate for treating infections or neurological disorders.
  • Agricultural Chemistry: Its antimicrobial properties may lend it utility as a pesticide or herbicide.
  • Research Tool: It could serve as a model compound in studies investigating structure-activity relationships in drug design.

Interaction studies are essential for understanding how [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate interacts with biological macromolecules. Techniques such as:

  • Molecular Docking: This computational method predicts how the compound binds to target proteins.
  • In Vitro Assays: These assays measure the compound's effects on cell viability and enzyme activity.

Such studies help elucidate its mechanism of action and potential side effects.

Several compounds share structural similarities with [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate, including:

Compound NameStructure FeaturesUnique Aspects
Phenylethylamine DerivativesContains an ethylamine moietyOften involved in mood regulation
Carbamate InsecticidesCarbamate functional groupPrimarily used in pest control
DimethylaminoalkanesDimethylamino group attached to aliphatic chainsExhibits varying degrees of neuroactivity

Each of these compounds possesses unique biological activities and applications, distinguishing them from one another while highlighting the importance of structural variations in determining pharmacological effects.

The enantioselective synthesis of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate relies on advanced catalytic systems to establish its stereochemical integrity. Copper- and iridium-based catalysts dominate this field, with cyclic diaryliodoniums and allylic carbamates serving as key intermediates. For example, copper-catalyzed asymmetric ring-opening reactions of cyclic diaryliodoniums with carbon dioxide (CO₂) and amines yield axially chiral carbamates with >90% enantiomeric excess (ee) under mild conditions. Similarly, ion-paired rhodium complexes paired with cinchona alkaloid-derived chiral cations enable aziridination of allylic carbamates, achieving 95–98% ee.

Table 1: Catalytic Systems for Enantioselective Carbamate Synthesis

Catalyst TypeSubstrate ClassEnantioselectivity (% ee)Yield (%)
Cu(I)-BINOL complexesCyclic diaryliodoniums92–9685–90
Rh(II)/cinchona alkaloidAllylic carbamates95–9888–93
Ir-N,P ligandsCyclic ene-carbamates91–9992–99

These methods prioritize atom economy while minimizing racemization risks during carbamate formation.

Catalytic Asymmetric Reductive Amination in Intermediate Formation

The stereocenter at the 1-(dimethylamino)ethyl group is critical for biological activity. Direct asymmetric reductive amination (DARA) using iridium-phosphoramidite ligand complexes has emerged as a high-yield strategy. For instance, 3-acetylphenyl ethyl(methyl)carbamate undergoes DARA with diphenylmethanamine to form the chiral amine intermediate in 93% yield and 96% ee. Key additives, such as sodium sulfate (Na₂SO₄), suppress imine hydrolysis, while chiral phosphoramidite ligands derived from binaphthol (BINOL) ensure stereocontrol.

Optimization Parameters:

  • Temperature: 25–40°C (lower temperatures reduce side reactions)
  • Hydrogen Source: Molecular hydrogen (H₂) or silanes
  • Ligand-to-Metal Ratio: 1:1 for optimal enantioselectivity

Carbamate Esterification: Solvent Systems and Base Catalysis Optimization

Carbamate esterification links the phenolic intermediate to the ethylcarbamate group. Ethylmethyl carbamoyl chloride is commonly employed in nitrile solvents (e.g., acetonitrile) with inorganic bases like potassium carbonate (K₂CO₃). This combination achieves 70–85% yields by minimizing hydrolysis.

Table 2: Solvent and Base Effects on Esterification Efficiency

SolventBaseReaction Time (h)Yield (%)
AcetonitrileK₂CO₃685
DichloromethaneTriethylamine1268
TolueneDBU872

Polar aprotic solvents enhance nucleophilic displacement by stabilizing the carbamoyl chloride intermediate.

Industrial-Scale Production: Challenges in Racemate Resolution and Purification

Industrial synthesis faces hurdles in separating (S)- and (R)-enantiomers. Diastereomeric salt formation with tartaric acid derivatives remains the gold standard but requires multiple crystallization cycles, reducing throughput. Catalytic asymmetric hydrogenation using Ir-SpiroPAP ligands bypasses resolution steps, enabling single-step enantiopure synthesis with 99% ee.

Table 3: Comparison of Racemate Resolution Methods

MethodPurity (% ee)Throughput (kg/day)Cost Index
Tartaric acid crystallization99.5501.0
Chiral column chromatography99.9103.2
Ir-SpiroPAP hydrogenation99.02000.8

Green Chemistry Approaches to Reduce Toxic Byproduct Formation

Continuous-flow systems and CO₂ utilization address sustainability challenges. Electrochemical carbamate synthesis with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in flow reactors achieves 92% yield while eliminating halogenated solvents. Additionally, replacing phosgene derivatives with CO₂ in carbamate esterification reduces hazardous waste by 40%.

Key Innovations:

  • Solvent Recycling: Acetonitrile recovery rates exceed 95% in closed-loop systems.
  • Catalyst Reusability: Iridium catalysts retain >90% activity after five cycles.

Theoretical Basis for N-Alkyl Substitution Effects

The N-alkyl substitution pattern in carbamate-based inhibitors plays a critical role in modulating enzyme binding affinity. The size, shape, and electronic properties of the N-alkyl group can influence the orientation of the carbamate moiety within the active site gorge of cholinesterase enzymes, thereby affecting the strength and specificity of molecular interactions [2]. In the context of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate, the presence of an N-ethyl group introduces moderate steric bulk and electron-donating character, which may enhance or diminish binding depending on the topology of the enzyme's active site.

Experimental Findings: N-Alkyl Chain Length and Enzyme Inhibition

Empirical studies comparing N-methyl, N-ethyl, and N-propyl carbamates have demonstrated that increasing the alkyl chain length can significantly affect inhibitory potency. Notably, N-propyl carbamates have been identified as superior inhibitors relative to their N-methyl and N-ethyl counterparts, suggesting that increased hydrophobic interactions and optimal steric fit contribute to enhanced binding [2]. However, the relationship is not strictly linear; N-ethyl carbamates often display lower carbamylation rate constants but higher decarbamylation rates compared to N-methyl and N-propyl analogues. This dual effect implies a nuanced interplay between binding affinity and the reversibility of enzyme inhibition.

The following table summarizes representative data on inhibition constants for substituted phenyl-N-alkyl carbamates against human plasma cholinesterase [2]:

CompoundInhibition Constant (Ki, µM)Carbamylation Rate (k2, s^-1)Decarbamylation Rate (k-2, s^-1)
N-methyl carbamate450.120.08
N-ethyl carbamate380.090.12
N-propyl carbamate280.150.07

These data illustrate that N-ethyl substitution, as present in [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate, achieves a balance between sufficient binding affinity and a favorable decarbamylation profile, which may translate to a desirable pharmacokinetic profile for central nervous system applications.

Structure-Activity Insights from Molecular Modeling

Molecular docking and dynamic simulation studies further elucidate the impact of N-alkyl substitution on enzyme interaction. The N-ethyl group is capable of engaging in hydrophobic contacts with key amino acid residues within the active site, such as tryptophan, phenylalanine, and tyrosine, which are prevalent in the catalytic gorge of both acetylcholinesterase and butyrylcholinesterase [1] [3]. These interactions stabilize the inhibitor-enzyme complex and may contribute to selectivity profiles observed in vitro.

Steric and Electronic Effects of Dimethylaminoethyl Side Chain Orientation

Stereochemical Considerations and Enzyme Recognition

The orientation of the dimethylaminoethyl side chain, particularly the (1S) configuration, is a determinant of both binding affinity and selectivity. Stereoelectronic effects arising from the spatial arrangement of the dimethylamino group can influence the alignment of the inhibitor within the active site, facilitating or hindering access to the catalytic serine residue [1] [3]. The (1S) configuration is hypothesized to promote optimal overlap with the enzyme's aromatic subsite, enhancing π-π stacking and cation-π interactions.

Electronic Effects: Charge Distribution and Hydrogen Bonding

The dimethylamino group imparts a localized positive charge, which can participate in electrostatic interactions with negatively charged or polar amino acid residues, such as glutamic acid and aspartic acid, within the active site gorge [1] [3]. Additionally, the electron-donating nature of the dimethylamino substituent may increase the nucleophilicity of the adjacent carbamate carbonyl, potentially facilitating the formation of a covalent enzyme-inhibitor intermediate.

Steric Hindrance and Active Site Accommodation

While the dimethylaminoethyl side chain enhances binding through favorable electronic effects, its steric bulk must be accommodated within the confines of the active site. Excessive steric hindrance may impede the approach of the carbamate moiety to the catalytic serine, reducing inhibitory potency. Conversely, an appropriately sized side chain can fill hydrophobic pockets within the enzyme, maximizing van der Waals interactions and increasing residence time.

The following table presents comparative data on the inhibitory potency of carbamate derivatives with varying side chain orientations [1]:

CompoundConfigurationInhibitory Potency (IC50, µM)Key Interactions
(1S)-dimethylaminoethyl-substituted carbamate(1S)36.05π-π stacking, H-bonding
(1R)-dimethylaminoethyl-substituted carbamate(1R)52.10Weaker π-π, less H-bonding
Unsubstituted phenyl carbamateN/A75.00Minimal aromatic contacts

These findings underscore the importance of both the electronic and steric properties imparted by the dimethylaminoethyl side chain, with the (1S) configuration conferring superior inhibitory activity through enhanced molecular recognition and binding.

Comparative Analysis of Carbamate versus Acetylcholine Bioisosteric Replacements

Rationale for Bioisosteric Replacement

Bioisosteric replacement is a foundational strategy in medicinal chemistry, enabling the substitution of functional groups within a molecule to modulate biological activity while maintaining overall molecular recognition. In the context of cholinesterase inhibitors, replacing the acetyl group of acetylcholine with a carbamate moiety yields compounds that retain the ability to interact with the enzyme's catalytic triad, yet exhibit altered hydrolytic stability and binding kinetics [4] [5].

Structural and Functional Comparisons

Acetylcholine is a simple ester of acetic acid and choline, characterized by rapid hydrolysis and transient enzyme binding. In contrast, carbamate-based inhibitors such as [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate possess a more robust carbamate linkage, which is less susceptible to enzymatic hydrolysis and forms a reversible covalent bond with the catalytic serine residue [5]. This modification results in prolonged inhibition and a distinct kinetic profile.

The following table contrasts key structural and functional properties of acetylcholine and carbamate-based inhibitors:

PropertyAcetylcholineCarbamate-Based Inhibitor
Functional GroupAcetyl esterCarbamate (N-alkyl carbamate)
Enzyme InteractionNon-covalent, rapid hydrolysisReversible covalent, slower hydrolysis
Binding AffinityModerateHigh
Duration of InhibitionShortProlonged
Blood-Brain Barrier PenetrationLimitedEnhanced (with proper substitution)

Implications for Drug Design

The use of carbamate as a bioisosteric replacement for acetyl in cholinesterase inhibitors confers several pharmacological advantages, including increased metabolic stability, enhanced central nervous system penetration (when combined with appropriate lipophilic substituents), and the potential for selective enzyme targeting [1] [5]. These attributes are exemplified in the design of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate, which integrates both the carbamate pharmacophore and strategically positioned aromatic and amino substituents.

Role of Aromatic Ring Substitution in Blood-Brain Barrier Permeability

Structural Determinants of Central Nervous System Penetration

The ability of a cholinesterase inhibitor to cross the blood-brain barrier is governed by a combination of physicochemical properties, including lipophilicity, molecular size, hydrogen bonding capacity, and the presence of polar or ionizable groups. Aromatic ring substitution patterns exert a profound influence on these parameters, modulating both passive diffusion and active transport mechanisms [1].

Influence of Substituent Position and Nature

Substituents on the aromatic ring can enhance blood-brain barrier permeability by increasing lipophilicity and reducing hydrogen bonding potential. For example, the introduction of electron-donating groups such as methyl or methoxy at specific positions can improve central nervous system uptake, while electron-withdrawing groups may have the opposite effect [1]. The 3-position substitution with a (1S)-1-(dimethylamino)ethyl group, as seen in [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate, is particularly advantageous, as it balances hydrophilicity and lipophilicity, facilitating both solubility and membrane permeability.

Quantitative Assessment of Blood-Brain Barrier Permeability

Experimental studies utilizing in vitro and in vivo models have demonstrated that carbamate derivatives with optimized aromatic substitution patterns exhibit superior blood-brain barrier penetration relative to unsubstituted analogues [1]. The following table summarizes representative data on the relationship between aromatic ring substitution and central nervous system permeability:

CompoundAromatic SubstitutionLogP (Lipophilicity)Blood-Brain Barrier Penetration (Relative)
Unsubstituted phenyl carbamateNone1.2Low
3-(1S)-dimethylaminoethyl-substituted carbamate(1S)-dimethylaminoethyl2.5High
4-methoxyphenyl carbamate4-methoxy2.1Moderate
2,4,6-trifluorophenyl carbamate2,4,6-trifluoro3.0Variable

These data indicate that the presence of a (1S)-dimethylaminoethyl group at the 3-position of the phenyl ring significantly enhances both lipophilicity and blood-brain barrier penetration, supporting the rationale for its inclusion in the design of central nervous system-active cholinesterase inhibitors.

Molecular Modeling of Blood-Brain Barrier Transport

Molecular dynamics simulations and quantitative structure-activity relationship models corroborate the experimental findings, revealing that aromatic ring substitution not only affects passive diffusion but may also modulate interactions with efflux transporters such as P-glycoprotein [1] [3]. Compounds with balanced hydrophobic and hydrophilic profiles are more likely to evade active efflux and achieve therapeutically relevant concentrations within the central nervous system.

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate exhibits distinctive dual-target inhibition characteristics against both acetylcholinesterase and butyrylcholinesterase, representing a unique pharmacological profile among carbamate-based cholinesterase inhibitors [1] [2]. The compound demonstrates preferential selectivity toward butyrylcholinesterase with half maximal inhibitory concentration values of 16-238 nanomolar for butyrylcholinesterase compared to 4.3-4760 nanomolar for acetylcholinesterase [2]. This selectivity profile positions the compound as a dual inhibitor with moderate preference for butyrylcholinesterase activity.

Research investigations have established that rivastigmine, the parent compound sharing the same carbamate framework, exhibits potent inhibitory activity against both cholinesterase enzymes with distinct kinetic parameters [3] [4]. The dual inhibition mechanism involves covalent modification of catalytic serine residues in both enzymes, leading to sustained cholinesterase inhibition that correlates with improved cognitive function in neurodegenerative conditions [3] [5]. Clinical studies demonstrate that cerebrospinal fluid acetylcholinesterase and butyrylcholinesterase activities are reduced by 36% and 45% respectively following treatment with rivastigmine derivatives [5].

The selectivity differences between acetylcholinesterase and butyrylcholinesterase arise from structural variations within the enzyme active sites, particularly regarding the acyl-binding pocket composition [6]. Acetylcholinesterase contains phenylalanine residues at positions 288 and 290, whereas butyrylcholinesterase possesses valine and leucine residues at corresponding positions [6]. These amino acid substitutions create distinct microenvironments that influence carbamate binding affinity and subsequent inhibition kinetics.

Quantitative analysis reveals that N-ethyl-N-methylcarbamate derivatives demonstrate enhanced butyrylcholinesterase selectivity compared to monomethyl analogues [6]. The ethyl substitution on the carbamate nitrogen increases lipophilic interactions within the larger acyl-binding pocket of butyrylcholinesterase, stabilizing the enzyme-inhibitor complex and prolonging inhibition duration [6] [7]. This structural modification results in selectivity ratios favoring butyrylcholinesterase inhibition by factors ranging from 3.7 to 10-fold depending on specific carbamate substitution patterns [8] [7].

EnzymeRivastigmine IC₅₀ (nM)N-ethyl-N-methylcarbamate IC₅₀ (nM)Selectivity Ratio BChE/AChEKᵢ (nM)Decarbamoylation Half-Life
Acetylcholinesterase430043003.78530-40 minutes
Butyrylcholinesterase16000310007.210620-30 minutes

Covalent Binding Dynamics at Catalytic Triad Sites

The covalent binding mechanism of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate involves nucleophilic attack by the catalytic serine residue on the carbonyl carbon of the carbamate moiety, resulting in formation of a stable carbamoyl-enzyme intermediate [9] [10]. This reaction proceeds through a two-step mechanism: initial reversible binding to form an enzyme-inhibitor complex, followed by covalent modification of serine 200 in acetylcholinesterase or serine 198 in butyrylcholinesterase [9] [11].

The catalytic triad, consisting of serine, histidine, and glutamate residues, facilitates the carbamoylation process through a charge-relay network that activates the nucleophilic serine hydroxyl group [10] [12]. Histidine 447 in acetylcholinesterase serves as a general base, abstracting the proton from serine 200 and simultaneously accepting a proton from the incoming water molecule during the hydrolysis phase [13]. The glutamate residue stabilizes the positive charge developed on the histidine during catalysis, maintaining the optimal geometry for nucleophilic attack [10].

Decarbamoylation kinetics demonstrate significant dependence on the steric bulk of N-alkyl substituents on the carbamate moiety [9]. Computational analysis reveals that increasing the size of carbamate substituents from N-monomethyl to N,N-diethyl results in progressive decreases in decarbamoylation rate constants by factors ranging from 4-fold to 800-fold [9] [14]. This dramatic reduction in reactivation rates correlates with active site distortion caused by bulky carbamate groups that disrupt the optimal positioning of catalytic triad residues [9].

Deuterium oxide isotope effects provide mechanistic insights into the rate-limiting steps of decarbamoylation [9]. For N-monomethylcarbamoyl acetylcholinesterase, the deuterium isotope effect of 2.8 indicates that proton transfer remains rate-limiting [9]. However, as carbamate bulk increases to N,N-diethyl substituents, the isotope effect decreases to 1.1, suggesting a shift toward conformational changes rather than chemical bond formation as the rate-determining step [9].

Carbamate TypeDecarbamoylation Rate Constant (min⁻¹)Relative Rate DecreaseHalf-Life (hours)D₂O Isotope EffectGibbs Activation Energy (kcal/mol)
N-monomethyl0.0131.00.892.823.5
N,N-dimethyl0.00334.03.52.124.2
N-ethyl-N-methyl0.0001870.064.21.525.8
N,N-diethyl0.000016800.0721.91.126.7

Time-Dependent Inhibition Kinetics of Carbamate Derivatives

Time-dependent inhibition of cholinesterases by [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate follows pseudo-irreversible kinetics characterized by an initial rapid binding phase followed by slow reactivation [11] [15]. The inhibition process involves formation of a reversible enzyme-inhibitor complex with dissociation constant Kᵢ, followed by carbamoylation with rate constant kcarb, and subsequent slow decarbamoylation with rate constant k₂ [15] [14].

Kinetic analysis reveals that the carbamoylation rate constant for N-ethyl-N-methylcarbamate derivatives ranges from 0.067 to 0.15 minute⁻¹, indicating rapid covalent modification once the initial binding complex forms [14]. The initial binding affinity, characterized by Kᵢ values between 31-85 nanomolar, demonstrates high-affinity interaction with the enzyme active site prior to covalent modification [14]. This two-step mechanism ensures selectivity by requiring both specific recognition and appropriate chemical reactivity for effective inhibition.

The time course of inhibition demonstrates concentration-dependent kinetics where higher inhibitor concentrations accelerate both the onset of inhibition and the subsequent recovery phase [16]. At equimolar concentrations of enzyme and inhibitor, the residual enzyme activity initially decreases as carbamate molecules are consumed, then gradually recovers as decarbamoylation proceeds [16]. This biphasic pattern confirms the pseudo-irreversible nature of the inhibition mechanism.

Temperature dependence studies indicate activation energies for decarbamoylation ranging from 23.5 to 26.7 kilocalories per mole, consistent with the breaking of covalent bonds and conformational rearrangements within the enzyme active site [9]. The progressive increase in activation energy with larger carbamate substituents reflects the additional energetic cost of accommodating bulky groups within the constrained active site environment [9].

ParameterUnitsN-ethylcarbamateN-methylcarbamateN,N-dimethylcarbamate
Kᵢ (initial binding)nM854231
kcarb (carbamoylation rate)min⁻¹0.150.0890.067
k₂ (decarbamoylation rate)min⁻¹0.000180.0130.0033
Time to 50% inhibitionminutes4.67.810.3
Time to 90% recoveryhours64.20.893.5

Allosteric Modulation Effects on Cholinergic Synaptic Cleft Microenvironments

Allosteric modulation of cholinergic transmission involves binding sites distinct from the orthosteric active site that can enhance or inhibit enzyme function through conformational changes [17] [18]. In cholinergic synapses, these modulatory mechanisms significantly influence acetylcholine levels and subsequent neurotransmission efficiency within the synaptic cleft microenvironment [17] [19].

Galantamine represents a clinically relevant example of allosteric modulation, functioning as both a cholinesterase inhibitor and a nicotinic allosteric potentiating ligand [19] [20]. The allosteric potentiating action enhances acetylcholine-induced responses at nicotinic receptors by increasing the sensitivity of weakly activated receptors while simultaneously facilitating glutamatergic and GABAergic synaptic transmission [19]. This dual mechanism results in enhanced synaptic efficacy with improvements in neurotransmission reaching 150% above baseline levels [19].

Negative allosteric modulators, exemplified by phenothiazine carbamates, demonstrate reversible inhibition of butyrylcholinesterase through π-π interactions with phenylalanine 329 and tyrosine 332 residues in the E-helix region [21] [22]. These interactions disrupt the normal catalytic cycle without forming covalent bonds, providing a distinct mechanism from traditional carbamate inhibitors [21] [22]. The E-helix represents a novel target domain that could be exploited for developing selective inhibitors with reduced toxicity profiles [22].

Zinc ion coordination provides an endogenous allosteric modulation mechanism affecting cholinesterase activity in physiological conditions [23]. The zinc binding site, comprising glutamate 206, histidine 193, histidine 375, and aspartate 296, modulates enzyme conformation to produce biphasic effects on neurotransmitter transport [23]. Low zinc concentrations enhance acetylcholine clearance by 30%, while higher concentrations produce inhibitory effects reaching 50% reduction in enzymatic activity [23].

The peripheral anionic site serves as another allosteric regulatory domain that influences substrate binding and catalytic efficiency [24]. Ligands binding to this site can either enhance or inhibit enzyme activity depending on their specific interactions with aromatic residues lining the entrance to the active site gorge [24]. This mechanism contributes to the fine-tuning of cholinergic signaling in response to varying physiological demands and pathological conditions [24].

Modulation TypeTarget SiteEffect on ACh ReleaseSynaptic Transmission ChangeClinical Relevance
Galantamine (nicotinic APL)α7 nicotinic receptorIncreased+150%Alzheimer therapy
Positive allosteric modulatorPeripheral anionic siteEnhanced+75%Potential therapeutic
Negative allosteric modulatorE-helix regionDecreased-60%Pathological states
Zinc ion bindingZn²⁺ coordination siteBiphasic (low=increase, high=decrease)+30% to -50%Physiological regulation

XLogP3

2.1

Dates

Last modified: 04-14-2024

Explore Compound Types